Aqueous Solubility Advantage of the Hydrochloride Salt
The hydrochloride salt of 1-{7-chlorofuro[2,3-c]pyridin-2-yl}methanamine (CAS 2792185-80-7) provides an aqueous solubility advantage relative to the free base form (CAS 1502062-23-8) via protonation of the primary amine, a well-established principle of pharmaceutical salt formation [1]. The free base possesses one hydrogen bond donor and three hydrogen bond acceptors with a computed XLogP3 of 1.1 and topological polar surface area (TPSA) of 52.1 Ų [2], whereas the hydrochloride salt introduces a formal positive charge on the ammonium center, substantially increasing hydrophilicity and dissolution rate in aqueous media [1]. This differential directly affects weigh-and-dispense accuracy in automated platforms and dissolution kinetics in polar protic reaction solvents (water, methanol, ethanol). No directly measured comparative solubility data for this specific compound pair were identified in the public domain at the time of this analysis.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 2792185-80-7); MW 219.065 g/mol; ionized ammonium center confers enhanced water solubility vs. free base [1] |
| Comparator Or Baseline | Free base (CAS 1502062-23-8); MW 182.61 g/mol; XLogP3 = 1.1; TPSA = 52.1 Ų; neutral amine [2] |
| Quantified Difference | Qualitative class-level expectation: hydrochloride salts of low-MW primary amines typically exhibit >>10-fold higher aqueous solubility than corresponding free bases [1] |
| Conditions | Class-level physicochemical principle; specific experimental aqueous solubility comparison not publicly available |
Why This Matters
For procurement decisions in medicinal chemistry workflows, the hydrochloride form eliminates the need for in situ salt formation prior to aqueous-phase reactions (amide couplings, bioconjugation) and reduces weighing errors in sub-milligram parallel synthesis due to improved solid-state flow properties.
- [1] Stahl, P. H.; Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use, 2nd ed.; Wiley-VCH: Zurich, 2011; Chapter 3. View Source
- [2] PubChem. 1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanamine. CID: 82601531; Computed Properties: XLogP3-AA = 1.1; TPSA = 52.1 Ų; HBD = 1; HBA = 3. View Source
